2-Chloro-1-iodo-4-nitrobenzene
Overview
Description
2-Chloro-1-iodo-4-nitrobenzene is a chemical compound with the molecular formula C6H3ClINO2 . It is a solid substance with a molecular weight of 283.45 . The compound should be stored in a dark place, sealed in a dry environment, and at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of nitro compounds like this compound can be achieved through various methods. One such method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Yet another method involves the oxidation of primary amines .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C6H3ClINO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H . This indicates the presence of six carbon atoms, three hydrogen atoms, one chlorine atom, one iodine atom, one nitrogen atom, and two oxygen atoms in the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of other nitroaromatic compounds. For instance, nitroaromatic compounds can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Scientific Research Applications
Microbial Degradation
Research has shown that certain bacterial strains, like Pseudomonas acidovorans XII, can utilize compounds similar to 2-Chloro-1-iodo-4-nitrobenzene, such as 1-chloro-4-nitrobenzene, as a sole source of carbon, nitrogen, and energy. This demonstrates potential applications in bioremediation and environmental cleanup processes (Shah, 2014).
Catalytic Synthesis
The compound has been used in catalytic synthesis processes. For example, research on the catalysis of aromatic nitrations with dinitrogen pentoxide has indicated that compounds like 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene can be effectively used in these reactions (Claridge et al., 1999).
Electrochemical Sensing
Studies on the development of electrochemical sensors have utilized related compounds, such as 1-chloro-4-nitrobenzene, indicating the potential use of this compound in the detection of environmental pollutants (Vinoth et al., 2020).
Nanotechnology
1-Iodo-4-nitrobenzene, a closely related compound, has been used in nanotechnology for constructing nanowires on graphite. This suggests potential applications of this compound in nanoscale materials and devices (Jiang et al., 2007).
Biodegradation Research
Studies on the biodegradation of similar compounds, like 1-Chloro-4-Nitrobenzene, by bacterial strains reveal insights into environmental bioremediation and the breakdown of pollutants (Katsivela et al., 1999).
Analytical Chemistry
The compound's relatives, such as 1-chloro-4-nitrobenzene, have been studied in analytical chemistry for understanding reaction mechanisms and developing new analytical methods, indicating potential applications for this compound in this field (Chen et al., 2012).
Mechanism of Action
Target of Action
The primary target of 2-Chloro-1-iodo-4-nitrobenzene is the benzene ring in organic compounds. The benzene ring is a key structural component in many organic compounds, and its reactivity plays a crucial role in many chemical reactions .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the synthesis of benzene derivatives. This compound can participate in reactions such as nucleophilic aromatic substitution , contributing to the formation of a variety of complex organic compounds .
Pharmacokinetics
Given its chemical structure, it is likely that these properties would be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups that can participate in metabolic reactions .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In general, its ability to participate in electrophilic aromatic substitution reactions can lead to the formation of a wide range of benzene derivatives, potentially influencing a variety of biochemical processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other reactive species can impact the rate and outcome of its reactions . Additionally, safety precautions should be taken when handling this compound due to its potential for toxicity .
Future Directions
Future research on 2-Chloro-1-iodo-4-nitrobenzene could focus on the development of more efficient and selective catalysts for its reactions . For instance, Ru-based nanoparticles catalysts promoted with different transition metals have shown promise in the hydrogenation of halogenated nitroaromatic compounds .
properties
IUPAC Name |
2-chloro-1-iodo-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXFHRSYMORXKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194174 | |
Record name | 2-Chloro-1-iodo-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41252-96-4 | |
Record name | 2-Chloro-1-iodo-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41252-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-iodo-4-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041252964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 41252-96-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83313 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-1-iodo-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-iodo-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.236 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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